Fmoc-o-t-butil-L-beta-homotirosina

Descripción general

Descripción

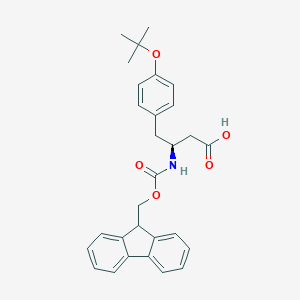

Fmoc-o-t-butyl-l-beta-homotyrosine is a synthetic amino acid derivative used primarily in peptide synthesis. It is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is commonly used in solid-phase peptide synthesis to protect the amino group during the coupling reactions. The compound has a molecular formula of C₂₉H₃₁NO₅ and a molecular weight of 473.57 g/mol .

Aplicaciones Científicas De Investigación

Peptide Synthesis

Solid-Phase Peptide Synthesis (SPPS):

Fmoc-O-t-butyl-L-beta-homotyrosine is primarily utilized as a building block in solid-phase peptide synthesis. Its unique structure enhances solubility and stability, enabling the formation of complex peptides with high purity and yield. The Fmoc group allows for selective deprotection and coupling reactions, facilitating the construction of diverse peptide sequences .

Case Study:

In a study involving the synthesis of β-peptides, Fmoc-O-t-butyl-L-beta-homotyrosine was incorporated into the peptide chain using microwave-assisted SPPS. This method demonstrated efficient coupling and high yields, highlighting the effectiveness of this compound in synthesizing biologically relevant peptides .

Drug Development

Therapeutic Peptides:

The compound's structural properties contribute to the design of novel therapeutic peptides targeting specific biological pathways. Its application in drug development focuses on enhancing drug efficacy and specificity by creating peptides that can interact selectively with biological targets .

Case Study:

Research has shown that peptides synthesized using Fmoc-O-t-butyl-L-beta-homotyrosine exhibited improved bioactivity compared to traditional peptides. These findings suggest that this compound can be pivotal in developing new therapeutic agents for various diseases .

Bioconjugation

Targeted Drug Delivery:

Fmoc-O-t-butyl-L-beta-homotyrosine is instrumental in bioconjugation processes, where it facilitates the linkage of peptides to other biomolecules. This capability is crucial for developing targeted drug delivery systems that enhance therapeutic outcomes while minimizing side effects .

Case Study:

In a study on lipid probes for identifying drug targets, Fmoc-O-t-butyl-L-beta-homotyrosine was used to create conjugates that allowed for the selective targeting of lipid-binding proteins. This approach demonstrated the potential for improving drug delivery mechanisms through precise molecular interactions .

Research in Neuroscience

Neuropeptide Studies:

The compound is also utilized in neuroscience research, particularly in studies involving neuropeptides. It aids researchers in understanding the role of these peptides in neurological functions and their potential therapeutic applications for neurological disorders .

Case Study:

In investigations into neuropeptide signaling pathways, Fmoc-O-t-butyl-L-beta-homotyrosine was incorporated into synthetic neuropeptides, which were then used to study their effects on neuronal activity. The results provided insights into how specific neuropeptides could be targeted for therapeutic interventions in neurological diseases .

Analytical Chemistry

Characterization Techniques:

The properties of Fmoc-O-t-butyl-L-beta-homotyrosine make it suitable for various analytical techniques aimed at characterizing peptide structures and their interactions. Its use in high-performance liquid chromatography (HPLC) and mass spectrometry (MS) allows for detailed analysis of synthesized peptides .

Case Study:

A method developed for quantifying stable isotope-labeled peptides involved using Fmoc-O-t-butyl-L-beta-homotyrosine as a standard. This application showcased its utility in analytical chemistry for improving the accuracy of peptide quantification methods .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-o-t-butyl-l-beta-homotyrosine typically involves the protection of the amino and hydroxyl groups of l-beta-homotyrosine. The Fmoc group is introduced to protect the amino group, while the t-butyl group is used to protect the hydroxyl group. The synthesis can be carried out through a series of steps involving the use of reagents such as Fmoc chloride and t-butyl chloride under basic conditions .

Industrial Production Methods

Industrial production of Fmoc-o-t-butyl-l-beta-homotyrosine follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis .

Análisis De Reacciones Químicas

Types of Reactions

Fmoc-o-t-butyl-l-beta-homotyrosine undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The carbonyl group can be reduced to form an alcohol.

Substitution: The Fmoc and t-butyl protecting groups can be removed under acidic or basic conditions

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used under acidic conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used under basic conditions.

Substitution: The Fmoc group can be removed using piperidine, while the t-butyl group can be removed using trifluoroacetic acid (TFA)

Major Products Formed

The major products formed from these reactions include deprotected amino acids, oxidized or reduced derivatives, and substituted compounds depending on the reagents and conditions used .

Mecanismo De Acción

The mechanism of action of Fmoc-o-t-butyl-l-beta-homotyrosine involves its incorporation into peptides and proteins during synthesis. The Fmoc group protects the amino group, allowing for selective deprotection and coupling reactions. The t-butyl group protects the hydroxyl group, preventing unwanted side reactions. The compound interacts with molecular targets and pathways involved in peptide synthesis, ensuring the formation of the desired peptide sequence .

Comparación Con Compuestos Similares

Similar Compounds

Fmoc-l-tyrosine: Similar in structure but lacks the t-butyl protecting group on the hydroxyl group.

Fmoc-l-beta-homotyrosine: Similar in structure but lacks the t-butyl protecting group on the hydroxyl group.

Fmoc-o-t-butyl-l-tyrosine: Similar in structure but lacks the beta-homotyrosine backbone

Uniqueness

Fmoc-o-t-butyl-l-beta-homotyrosine is unique due to the presence of both the Fmoc and t-butyl protecting groups, which provide enhanced stability and selectivity during peptide synthesis. This makes it a valuable reagent in the synthesis of complex peptides and proteins .

Actividad Biológica

Fmoc-o-t-butyl-l-beta-homotyrosine is a synthetic amino acid derivative primarily utilized in peptide synthesis. Its unique structural features, including the fluorenylmethyloxycarbonyl (Fmoc) protecting group and the tert-butyl (t-Bu) group, enhance its stability and reactivity during solid-phase peptide synthesis (SPPS). This article explores the biological activity, synthesis, and applications of Fmoc-o-t-butyl-l-beta-homotyrosine, supported by data tables and relevant research findings.

Molecular Structure

- Molecular Formula: C₂₉H₃₁NO₅

- Molecular Weight: 473.57 g/mol

Synthesis Overview

The synthesis of Fmoc-o-t-butyl-l-beta-homotyrosine involves:

- Protection of Functional Groups: The amino group is protected with the Fmoc group, while the hydroxyl group is safeguarded by the t-butyl group.

- Reagents Used: Common reagents include Fmoc chloride and t-butyl chloride under basic conditions.

- Deprotection Steps: The Fmoc group can be removed using piperidine, and the t-butyl group can be deprotected using trifluoroacetic acid (TFA) .

Reaction Pathways

Fmoc-o-t-butyl-l-beta-homotyrosine can undergo various chemical reactions:

- Oxidation: Hydroxyl groups can be oxidized to form ketones or aldehydes.

- Reduction: Carbonyl groups can be reduced to alcohols.

- Substitution Reactions: Both protecting groups can be removed under acidic or basic conditions .

The biological activity of Fmoc-o-t-butyl-l-beta-homotyrosine is primarily linked to its incorporation into peptides during synthesis. The Fmoc group allows for selective deprotection, facilitating the formation of peptide bonds with activated carboxylic acids or their derivatives. The presence of the beta-hydroxy group may influence interactions with biological systems, potentially impacting receptor binding or enzymatic activity .

Applications in Research

Fmoc-o-t-butyl-l-beta-homotyrosine is used in various scientific fields:

- Peptide Synthesis: It serves as a building block in SPPS, enabling the creation of complex peptides for research and therapeutic applications.

- Protein Engineering: Its incorporation into peptide sequences aids in studying protein structure and function.

- Drug Development: Peptides synthesized using this compound are explored for therapeutic potential in areas such as analgesia and cancer treatment .

Case Studies

-

Analgesic Peptide Development:

A study demonstrated that incorporating β-homotyrosine into peptide analogs significantly improved their analgesic properties compared to their natural counterparts. This highlights Fmoc-o-t-butyl-l-beta-homotyrosine's role in enhancing peptide efficacy . -

Peptide Stability:

Research indicated that peptides synthesized with Fmoc-o-t-butyl-l-beta-homotyrosine exhibited increased stability in serum compared to those without this modification. This suggests that the compound's structural features contribute to improved pharmacokinetic profiles .

Similar Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Fmoc-L-tyrosine | Contains an aromatic hydroxyl group | More polar than beta-homotyrosine |

| Fmoc-L-alpha-tyrosine | Standard tyrosine structure | Lacks beta positioning |

| Fmoc-L-beta-phenylalanine | Phenyl instead of hydroxy group | Increased aromatic character |

| Fmoc-L-glycine | Simplest amino acid without side chain | Lacks additional functional groups |

Fmoc-o-t-butyl-l-beta-homotyrosine stands out due to its unique beta-positioning and tert-butyl protection, which influence its solubility and reactivity during peptide synthesis .

Propiedades

IUPAC Name |

(3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[4-[(2-methylpropan-2-yl)oxy]phenyl]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H31NO5/c1-29(2,3)35-21-14-12-19(13-15-21)16-20(17-27(31)32)30-28(33)34-18-26-24-10-6-4-8-22(24)23-9-5-7-11-25(23)26/h4-15,20,26H,16-18H2,1-3H3,(H,30,33)(H,31,32)/t20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAFSELQEYJTCCG-FQEVSTJZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC1=CC=C(C=C1)CC(CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC1=CC=C(C=C1)C[C@@H](CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H31NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60944597 | |

| Record name | 4-(4-tert-Butoxyphenyl)-3-({[(9H-fluoren-9-yl)methoxy](hydroxy)methylidene}amino)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60944597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

473.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

219967-69-8 | |

| Record name | (βS)-4-(1,1-Dimethylethoxy)-β-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]benzenebutanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=219967-69-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(4-tert-Butoxyphenyl)-3-({[(9H-fluoren-9-yl)methoxy](hydroxy)methylidene}amino)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60944597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.